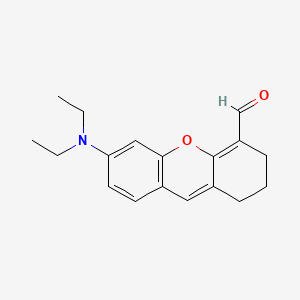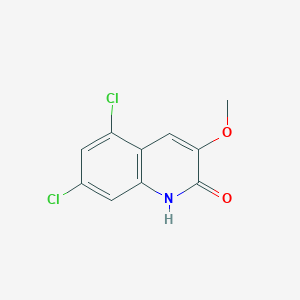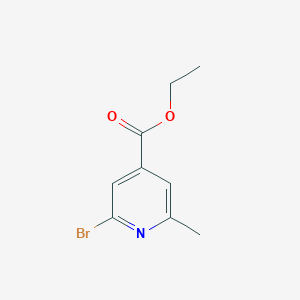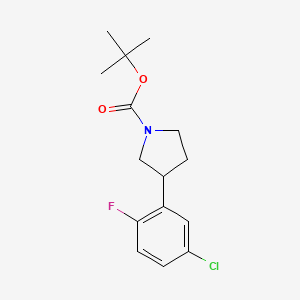
6-(Diethylamino)-2,3-dihydro-1H-xanthene-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Diethylamino)-2,3-dihydro-1H-xanthene-4-carbaldehyde is an organic compound with significant applications in various fields, particularly in the realm of fluorescent dyes. This compound is known for its unique structural properties, which contribute to its high fluorescence efficiency and stability. It is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine, due to its ability to act as a fluorescent probe.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Diethylamino)-2,3-dihydro-1H-xanthene-4-carbaldehyde typically involves the condensation of 3-diethylaminophenol with phthalic anhydride. The reaction is carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The resulting product is then subjected to oxidation to form the desired aldehyde.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the efficiency of the synthesis and minimize the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Diethylamino)-2,3-dihydro-1H-xanthene-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The diethylamino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: 6-(Diethylamino)-2,3-dihydro-1H-xanthene-4-carboxylic acid.
Reduction: 6-(Diethylamino)-2,3-dihydro-1H-xanthene-4-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
6-(Diethylamino)-2,3-dihydro-1H-xanthene-4-carbaldehyde is widely used in scientific research due to its fluorescent properties. Some of its applications include:
Chemistry: Used as a fluorescent probe in various chemical reactions to monitor reaction progress and detect specific analytes.
Biology: Employed in fluorescence microscopy to stain and visualize cellular components.
Medicine: Used in diagnostic assays to detect specific biomolecules and in drug delivery systems to track the distribution of therapeutic agents.
Industry: Utilized in the production of fluorescent dyes for textiles and other materials.
Mécanisme D'action
The fluorescent properties of 6-(Diethylamino)-2,3-dihydro-1H-xanthene-4-carbaldehyde are due to its ability to absorb light at specific wavelengths and re-emit it at longer wavelengths. This process involves the excitation of electrons to higher energy levels and their subsequent relaxation, which results in the emission of light. The compound’s diethylamino group plays a crucial role in stabilizing the excited state, thereby enhancing its fluorescence efficiency.
Comparaison Avec Des Composés Similaires
Similar Compounds
Rhodamine B: Another xanthene dye with similar fluorescent properties but different substituents.
Fluorescein: A widely used fluorescent dye with a similar core structure but different functional groups.
Eosin Y: A xanthene dye with bromine substituents, used in histology and as a pH indicator.
Uniqueness
6-(Diethylamino)-2,3-dihydro-1H-xanthene-4-carbaldehyde is unique due to its specific diethylamino substituent, which enhances its fluorescence efficiency and stability compared to other xanthene dyes. This makes it particularly useful in applications requiring high sensitivity and stability.
Propriétés
Formule moléculaire |
C18H21NO2 |
|---|---|
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
6-(diethylamino)-2,3-dihydro-1H-xanthene-4-carbaldehyde |
InChI |
InChI=1S/C18H21NO2/c1-3-19(4-2)16-9-8-13-10-14-6-5-7-15(12-20)18(14)21-17(13)11-16/h8-12H,3-7H2,1-2H3 |
Clé InChI |
MIKPFGBXPZYMAG-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC2=C(C=C1)C=C3CCCC(=C3O2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol](/img/structure/B13679772.png)
![Ethyl 5-(Boc-Amino)-6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13679777.png)

![Methyl 4-[(8-hydroxyoctyl)oxy]benzoate](/img/structure/B13679782.png)

![6,7,8-Trimethoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13679814.png)


![(3S,5S)-1-Boc-5-[(trityloxy)methyl]pyrrolidin-3-ol](/img/structure/B13679834.png)

![2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13679836.png)
![9-(Trifluoromethyl)-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13679837.png)


